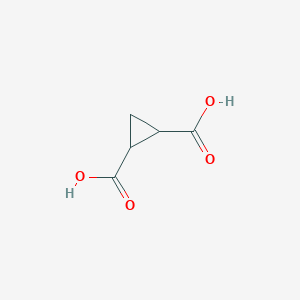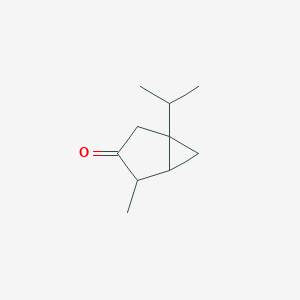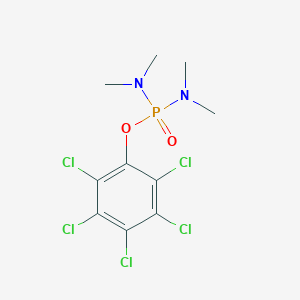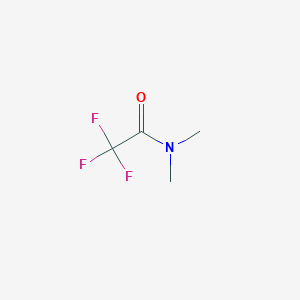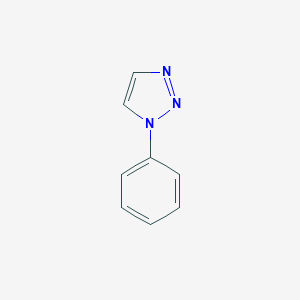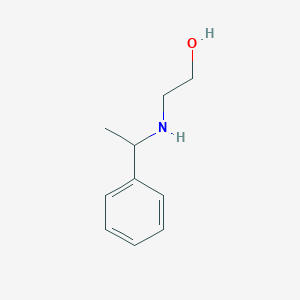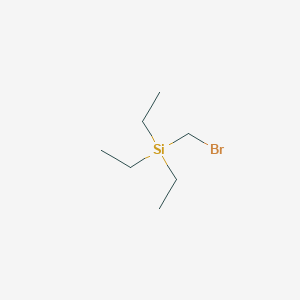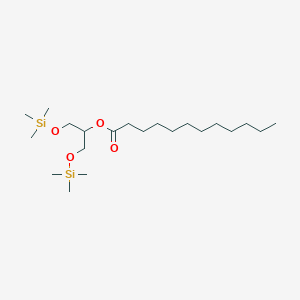
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is a chemical compound that is commonly used in scientific research. It is a derivative of dodecanoic acid and is often used as a reagent in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is not well understood. However, it is believed to act as a surfactant and emulsifier. It is also believed to have antimicrobial properties.
Biochemische Und Physiologische Effekte
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties, which makes it useful in the development of new antibiotics. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, one limitation of using 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is that its mechanism of action is not well understood. This can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research on 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate. One direction is to further investigate its mechanism of action. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, research could be done to investigate its potential as a surfactant and emulsifier in the development of new materials. Finally, more research could be done on the synthesis of 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate and its derivatives.
Synthesemethoden
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is synthesized by reacting dodecanoic acid with trimethylsilyl chloride and triethylamine in the presence of 4-dimethylaminopyridine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is commonly used in scientific research as a reagent in the synthesis of other compounds. It is often used in the synthesis of lipids and glycosides. It is also used in the synthesis of surfactants and polymers.
Eigenschaften
CAS-Nummer |
1188-53-0 |
|---|---|
Produktname |
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate |
Molekularformel |
C21H46O4Si2 |
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
1,3-bis(trimethylsilyloxy)propan-2-yl dodecanoate |
InChI |
InChI=1S/C21H46O4Si2/c1-8-9-10-11-12-13-14-15-16-17-21(22)25-20(18-23-26(2,3)4)19-24-27(5,6)7/h20H,8-19H2,1-7H3 |
InChI-Schlüssel |
DWYXQMRXMSJMBN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Synonyme |
Dodecanoic acid 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



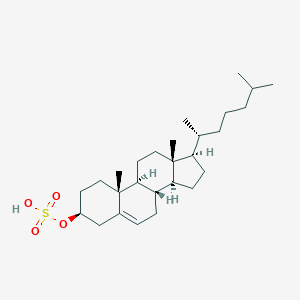
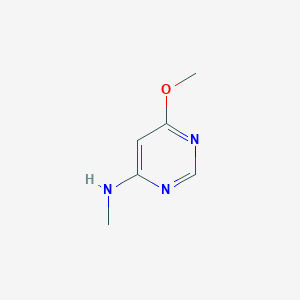
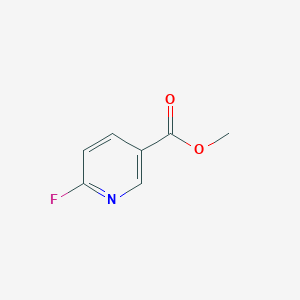
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
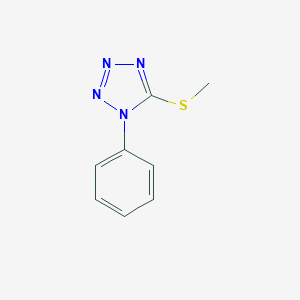
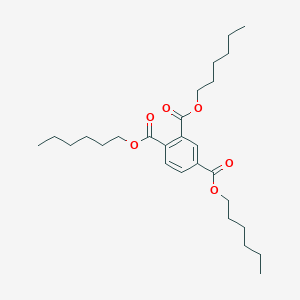
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
